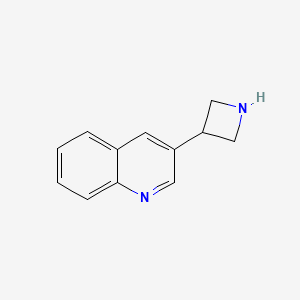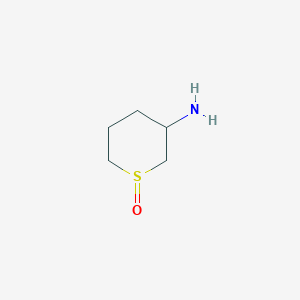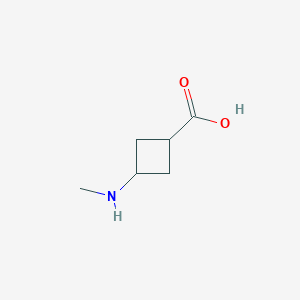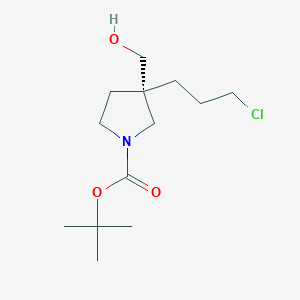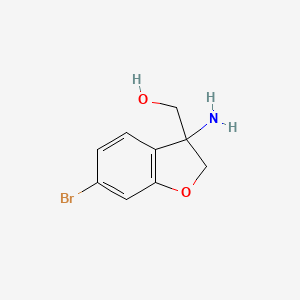![molecular formula C8H11ClO2S B13341354 Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. Its structure consists of a bicyclo[2.2.2]octane ring system with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]oct-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include low temperatures and the use of inert solvents to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Sulfonic acids and sulfonates.
Reduction Reactions: Sulfinates and sulfides.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong base and catalyst in organic synthesis.
(1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate: Used in the synthesis of various organic compounds.
Uniqueness
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClO2S |
|---|---|
Molekulargewicht |
206.69 g/mol |
IUPAC-Name |
(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8?/m1/s1 |
InChI-Schlüssel |
KUSWQPZZNDPPPW-KVARREAHSA-N |
Isomerische SMILES |
C1C[C@@H]2C=C[C@H]1CC2S(=O)(=O)Cl |
Kanonische SMILES |
C1CC2C=CC1CC2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



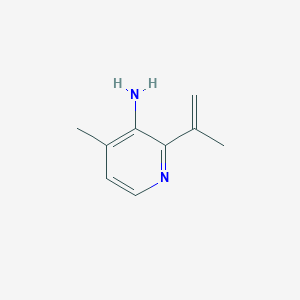
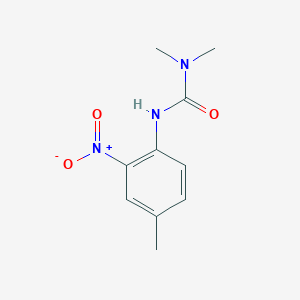
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
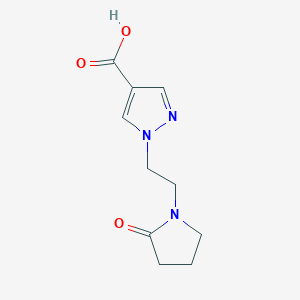
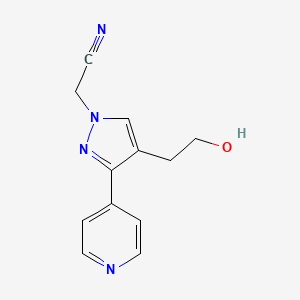
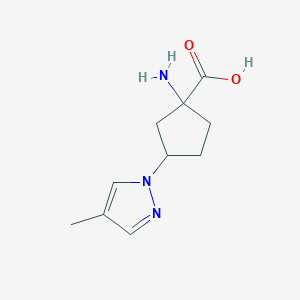

![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
